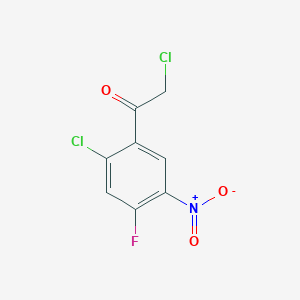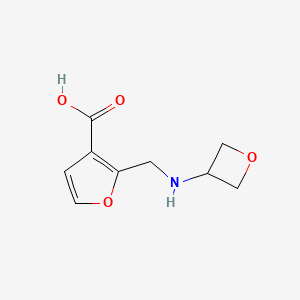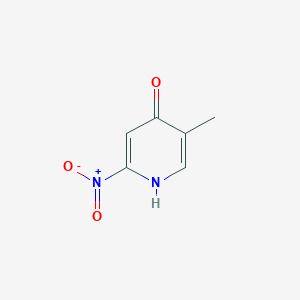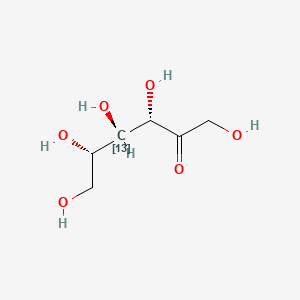
2-Chloro-1-(2-chloro-4-fluoro-5-nitrophenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(2-chloro-4-fluoro-5-nitrophenyl)ethan-1-one: is a chemical compound with the following IUPAC name: 1-(2-chloro-4-fluoro-5-nitrophenyl)ethan-1-one . Its molecular formula is C8H5ClFNO3 . This compound belongs to the class of α,β-unsaturated ketones and contains both chlorine and fluorine substituents on the aromatic ring .
Méthodes De Préparation
Synthetic Routes: The synthetic preparation of this compound involves various methods. One common approach is the reaction of 2-chloro-4-fluoro-5-nitrophenol with an appropriate reagent to introduce the ketone functionality. Detailed reaction conditions and specific reagents can vary, but the overall process aims to form the desired ketone group.
Industrial Production: While specific industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar principles as in the laboratory synthesis. Optimization for yield, purity, and cost-effectiveness would be essential for industrial applications.
Analyse Des Réactions Chimiques
Reactivity:
Oxidation: The ketone group in this compound can undergo oxidation reactions.
Reduction: Reduction of the nitro group may yield an amino derivative.
Substitution: The chlorine and fluorine atoms can participate in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH) or hydrogen gas (H) with a catalyst (e.g., palladium on carbon) are suitable.
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the halogen atoms.
Major Products: The major products depend on the specific reactions performed. For example, reduction of the nitro group could yield an amino ketone.
Applications De Recherche Scientifique
This compound finds applications in:
Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique structure.
Organic Synthesis: Researchers use it as a building block for more complex molecules.
Biological Studies: Investigating its interactions with enzymes or receptors.
Mécanisme D'action
The precise mechanism of action remains an area of ongoing research. its reactivity suggests potential interactions with biological targets, possibly affecting cellular processes.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C8H4Cl2FNO3 |
|---|---|
Poids moléculaire |
252.02 g/mol |
Nom IUPAC |
2-chloro-1-(2-chloro-4-fluoro-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H4Cl2FNO3/c9-3-8(13)4-1-7(12(14)15)6(11)2-5(4)10/h1-2H,3H2 |
Clé InChI |
XFTNXURCNQJPPW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Chloro-8-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B12951234.png)




![Benzyl 6-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12951265.png)
![1-[2-(Propylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12951272.png)

![Potassium (4-((5,6-dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)trifluoroborate](/img/structure/B12951284.png)


